3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

Anticonvulsant Drug Discovery Retrobenzamide SAR Maximal Electroshock Seizure (MES) Model

3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide (molecular formula C₂₁H₁₇N₃O₄; molecular weight 375.38 g/mol) is a synthetic, bis-amide small molecule belonging to the N-aryl-3-substituted-benzamide class. Its architecture features a central 3-aminobenzamide core acylated with a benzoyl group on the 3-amino position and coupled to a 2-methyl-3-nitroaniline moiety via the carboxamide.

Molecular Formula C21H17N3O4
Molecular Weight 375.4 g/mol
Cat. No. B3536349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide
Molecular FormulaC21H17N3O4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H17N3O4/c1-14-18(11-6-12-19(14)24(27)28)23-21(26)16-9-5-10-17(13-16)22-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,25)(H,23,26)
InChIKeyWRCOQTHDTVRLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide – Structural Identity & Procurement Baseline


3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide (molecular formula C₂₁H₁₇N₃O₄; molecular weight 375.38 g/mol) is a synthetic, bis-amide small molecule belonging to the N-aryl-3-substituted-benzamide class . Its architecture features a central 3-aminobenzamide core acylated with a benzoyl group on the 3-amino position and coupled to a 2-methyl-3-nitroaniline moiety via the carboxamide . The compound exists within a chemical space shared by retrobenzamides, HDAC-targeting benzamides, TASK-channel inhibitors, and DHODH inhibitors, but its precise substitution pattern—the 2-methyl-3-nitro orientation on the N-phenyl ring combined with the 3-benzamido substituent on the benzamide core—constitutes a structurally distinct chemotype not interchangeable with its 4-nitro regioisomer or de-methylated analogs .

Why Generic Substitution Fails for 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide


Although the benzamide scaffold is promiscuous across kinase, HDAC, ion-channel, and antifungal target classes, biological activity is exquisitely sensitive to the position of the nitro group on the N-phenyl ring and the presence of the 3-benzamido substituent on the core . In the retrobenzamide anticonvulsant series, nitro-substituted derivatives displayed only moderate activity compared with amino derivatives, establishing that the nitro pharmacophore alone does not confer potency . Similarly, in TASK-1 channel inhibition, moving from a 2-ethyl substituent (IC₅₀ = 148 nM) to alternative N-aryl groups substantially alters selectivity windows versus TASK-3 . These SAR observations mean that substituting 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide with any closely related commercial benzamide—whether the 4-nitro regioisomer, the des-benzamido analog, or a 2-ethyl variant—introduces an unquantified risk of altered target engagement, selectivity, and biological outcome. Procurement decisions must therefore be anchored to the specific CAS and substitution pattern.

Quantitative Differentiation Evidence for 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide vs. Closest Analogs


Nitro Regioisomer Selectivity: 3-Nitro vs. 4-Nitro in Anticonvulsant Retrobenzamides

The Bourhim et al. retrobenzamide study provides class-level SAR showing that nitro-substituted N-phenylbenzamides as a group exhibit only moderate anticonvulsant activity in the mouse MES test following intraperitoneal dosing, whereas the corresponding amino derivatives display good anticonvulsant potential . Although the specific compound 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide was not directly tested in this study, the data establish a clear pharmacophoric hierarchy: amino > nitro for anticonvulsant efficacy within the retrobenzamide class. This implies that the 3-nitro group on this compound limits its standalone anticonvulsant utility relative to amino congeners, but may confer alternative properties (e.g., metabolic stability, prodrug potential, or differential target engagement) that differentiate it from the 4-nitro regioisomer and amino-substituted analogs. Procurement for neuroscience applications must therefore verify whether the 3-nitro substitution is intentional for a specific mechanism or represents a suboptimal stereoelectronic choice.

Anticonvulsant Drug Discovery Retrobenzamide SAR Maximal Electroshock Seizure (MES) Model

TASK-1 Potassium Channel Inhibition: Scaffold Comparison with 3-Benzamido-N-(2-ethylphenyl)benzamide (F3/TASK-1-IN-1)

The 3-benzamidobenzamide scaffold is a validated pharmacophore for TASK-1 (K₂P3.1) potassium channel inhibition. The most extensively characterized member of this series is 3-benzamido-N-(2-ethylphenyl)benzamide (F3, TASK-1-IN-1), which inhibits TASK-1 with an IC₅₀ of 148 nM and shows ~12-fold selectivity over TASK-3 (IC₅₀ = 1,750 nM), with no significant effect on other K⁺ channels tested . F3 also blocks MCF-7 breast cancer cell proliferation in a TASK-1-dependent manner . 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide differs from F3 by replacement of the 2-ethyl group with a 2-methyl-3-nitro substitution on the N-phenyl ring. The nitro group introduces electron-withdrawing character and potential for bioreductive activation not present in F3. Although TASK-1 IC₅₀ data for the title compound have not been publicly reported, the scaffold commonality suggests potential TASK-1 liability that must be profiled in any program using this compound as a chemical probe or lead. The 3-nitro substitution may alter both potency and selectivity relative to F3.

Ion Channel Pharmacology TASK-1 Inhibitor Cancer Cell Proliferation

Plasmodium falciparum DHODH Inhibition: 2-Methyl-3-nitrobenzamide Pharmacophore SAR

The 2-methyl-3-nitrobenzamide substructure—present in the N-phenyl moiety of the target compound—is a recognized pharmacophore for inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target . The closely related analog N-(3-bromophenyl)-2-methyl-3-nitrobenzamide (Asinex compound no. 4) inhibits recombinant PfDHODH with an IC₅₀ of 60–100 nM using a colorimetric DCIP assay at pH 8.0, 25°C . In contrast, N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide (Asinex compound no. 6) shows substantially weaker PfDHODH inhibition with an IC₅₀ of approximately 200,000 nM (~200 µM) . These data from BindingDB demonstrate that the N-aryl substituent on the 2-methyl-3-nitrobenzamide core is a critical driver of DHODH potency, spanning over three orders of magnitude depending on the halogenation pattern. 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide extends this SAR space by incorporating a 3-benzamidophenyl group at the amide nitrogen—a substitution pattern not represented in the published DHODH datasets. Determining the PfDHODH IC₅₀ for this compound would establish whether the 3-benzamidophenyl extension preserves, enhances, or abolishes the DHODH inhibitory activity observed with simpler N-aryl congeners.

Antimalarial Drug Discovery DHODH Inhibitor N-Phenylbenzamide SAR

Antifungal Activity of 3-Nitrobenzamide Derivatives Against Candida Species

Ferreira Neto (2021) evaluated fourteen 3-nitrobenzamide derivatives against Candida albicans, C. krusei, and C. glabrata using broth microdilution MIC assays . Nine compounds displayed antifungal activity with MIC values ranging from 39.06 to 1,250 µg/mL, and MFC/MIC ratios of 1–3 confirmed fungicidal action . The best-performing compound (imide 14) achieved MIC = MFC = 39.06 µg/mL across all three Candida species . The SAR analysis identified the dicarbonyl system linked to nitrogen as a structural feature that potentiates antifungal activity . 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide possesses both the 3-nitrobenzamide pharmacophore and a dicarbonyl-rich bis-amide architecture, placing it within the structural space of active antifungal 3-nitrobenzamides. However, the 2-methyl substituent on the N-phenyl ring—absent in the compounds tested by Ferreira Neto—may modulate antifungal potency either positively (via enhanced lipophilicity and membrane penetration) or negatively (via steric interference with target binding). Experimental MIC determination is required to quantify the net effect.

Antifungal Drug Discovery Candida albicans Nitrobenzamide SAR

Anti-Inflammatory Activity in RAW264.7 Macrophages: Benchmarking Against Nitro Benzamide Leads

Tumer et al. (2019) evaluated a series of nitro-substituted benzamide derivatives for inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages . The two most active compounds (compounds 5 and 6) demonstrated NO inhibition with IC₅₀ values of 3.7 µM and 5.3 µM, respectively, with no cytotoxicity at concentrations up to 50 µM . Compound 6 additionally suppressed COX-2, IL-1β, and TNF-α expression at 10–20 µM and significantly decreased LPS-induced secretion of IL-1β and TNF-α . Molecular docking on iNOS revealed that the optimum number of nitro groups, their orientation, and polarizability drove binding efficiency . The study also references N-(2-methyl-3-nitrophenyl)benzamide (CAS 133053-84-6) in its supplier recommendations, confirming the 2-methyl-3-nitrophenyl substructure is commercially available and recognized within the anti-inflammatory nitro benzamide chemical space . 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide incorporates the same 2-methyl-3-nitrophenyl group but elaborates it with a 3-benzamidobenzamide extension. This structural elaboration may enhance iNOS binding through additional hydrogen-bonding interactions from the second amide and benzamide moieties, or it may sterically hinder the nitro group's productive orientation—only experimental NO inhibition IC₅₀ determination can resolve this question.

Anti-Inflammatory Drug Discovery iNOS Inhibition Nitro Benzamide SAR

Kinase Inhibition Profiling Gap: Absence of Published Bcr-Abl, HDAC, or EGFR-TK Activity Data

3-Substituted benzamide derivatives are extensively documented as Bcr-Abl kinase inhibitors, HDAC inhibitors (modeled on Entinostat/MS-275), and EGFR tyrosine kinase inhibitors . Patent IL-266150-B1 (Translational Drug Development LLC) specifically claims 3-substituted benzamide derivatives as kinase inhibitors targeting FLT3, insulin receptor, and other kinases, with priority date October 24, 2016 . Despite this rich kinase/HDAC intellectual property landscape for the 3-substituted benzamide scaffold, no published study or public database has reported kinase inhibition IC₅₀ values, HDAC isoform selectivity profiles, or cellular antiproliferative GI₅₀ data across cancer cell line panels (NCI-60, MCF-7, A549, K562, MDA-MB-231) specifically for 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide. This represents both a data gap and a differentiation opportunity: the compound's untested status means its kinase selectivity fingerprint is unknown and may differ substantially from close analogs such as 3-benzamido-N-(2,4-dichlorophenyl)benzamide (reported MDA-MB-231 cytotoxicity IC₅₀ ~0.5–1 µM) . Procurement for kinase or HDAC programs must budget for comprehensive profiling rather than relying on scaffold-level assumptions.

Kinase Inhibitor Selectivity HDAC Inhibition Benzamide Polypharmacology

Optimal Application Scenarios for 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide Based on Available Evidence


Antifungal Lead Optimization Starting Point for Drug-Resistant Candida Strains

Given the established fungicidal activity of 3-nitrobenzamide derivatives against C. albicans, C. krusei, and C. glabrata (MIC values as low as 39.06 µg/mL, MFC/MIC ratios of 1–3) , and the structural alignment of 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide with the active dicarbonyl pharmacophore , this compound is best deployed as a chemical starting point for antifungal lead optimization. Its bis-amide architecture offers multiple vectors for systematic SAR exploration—modification of the benzamido substituent, nitro group reduction to amine, and N-phenyl methylation pattern—that can be correlated with MIC shifts and mechanism-of-action data from sorbitol and ergosterol pathway assays.

TASK-1 Channel Chemical Probe Development with Altered Selectivity

The validated 3-benzamidobenzamide scaffold delivers nanomolar TASK-1 inhibition (IC₅₀ = 148 nM for F3) with 12-fold selectivity over TASK-3 . 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide introduces a 2-methyl-3-nitro substitution on the N-phenyl ring, a modification that is predicted to alter both channel subtype selectivity and physicochemical properties (cLogP reduction via nitro group; potential for bioreductive activation). This compound should be prioritized for automated patch clamp profiling against the K₂P channel family (TASK-1, TASK-3, TREK-1, TREK-2, TRAAK) to determine whether the nitro substitution improves selectivity windows or introduces off-target liabilities relative to F3. Any observed shifts in IC₅₀ or selectivity would inform the design of next-generation TASK-1 inhibitors with differentiated pharmacological profiles for oncology or cardiorespiratory indications.

PfDHODH SAR Expansion for Next-Generation Antimalarials

The 2-methyl-3-nitrobenzamide substructure delivers nanomolar PfDHODH inhibition in simple N-aryl analogs (IC₅₀ = 60–100 nM for N-(3-bromophenyl) derivative) but potency is exquisitely sensitive to the N-aryl group, with >3,000-fold variation across halogen-substituted congeners . 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide represents an unexplored SAR vector—the 3-benzamidophenyl extension—that could either enhance potency through additional DHODH binding-site contacts or abolish activity through steric clash. Procurement for antimalarial drug discovery should be coupled with a PfDHODH enzyme inhibition assay (DCIP method, pH 8.0), followed by orthogonal testing against human DHODH to establish a species selectivity index. Positive results would justify crystallography efforts to solve the PfDHODH–inhibitor co-structure.

Anti-Inflammatory Probe for iNOS/COX-2 Dual Inhibition Screening

Nitro benzamide compound 6 (IC₅₀ = 5.3 µM for NO inhibition) demonstrated multi-target anti-inflammatory activity, suppressing iNOS, COX-2, IL-1β, and TNF-α expression at 10–20 µM in RAW264.7 macrophages . The 2-methyl-3-nitrophenyl substructure present in the title compound is directly referenced in this anti-inflammatory nitro benzamide study, confirming the pharmacophoric relevance of this moiety . 3-Benzamido-N-(2-methyl-3-nitrophenyl)benzamide extends this chemotype with an additional benzamido group, creating potential for enhanced iNOS binding via supplementary hydrogen bonds with active-site residues. Procurement for inflammation research should include a tiered screening cascade: (1) NO inhibition IC₅₀ in LPS-stimulated RAW264.7 cells, (2) cytotoxicity counterscreen (MTT, up to 50 µM), (3) COX-2/IL-1β/TNF-α expression analysis at active concentrations, and (4) iNOS molecular docking to map the binding pose of the elaborated bis-amide structure.

Quote Request

Request a Quote for 3-benzamido-N-(2-methyl-3-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.